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molecular formula C11H9Cl2NO2 B8675490 Ethyl 3,6-dichloro-2-(cyanomethyl)benzoate

Ethyl 3,6-dichloro-2-(cyanomethyl)benzoate

Cat. No. B8675490
M. Wt: 258.10 g/mol
InChI Key: YOWINSDTKRAXHF-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

Cobalt (II) chloride hexahydrate (166 g, 0.70 mol) was added to a room temperature solution of ethyl 3,6-dichloro-2-(cyanomethyl)benzoate (253d, 90 g, 0.35 mol) in ethanol (1.5 L), and the resulting mixture cooled to 0° C. Sodium borohydride (66.3 g, 1.74 mol) was added in portions. The mixture was stirred at room temperature for 1 hour, and then refluxed overnight. The resulting suspension was filtered and the filtrate concentrated in vacuo. The solids in the filter cake were stirred in ethyl acetate (600 mL), and then filtered again. This procedure was repeated a second time. The combined filtrates were added to the original filtrate residue, and this organic solution washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL), dried over sodium sulfate, and concentrated in vacuo to give 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253e, 29.3 g, 39% yield) as an off-white solid.
Quantity
66.3 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
166 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:14][C:15]#[N:16])=[C:4]([C:10]([Cl:13])=[CH:11][CH:12]=1)[C:5](OCC)=[O:6].[BH4-].[Na+]>C(O)C.O.O.O.O.O.O.[Co](Cl)Cl>[Cl:1][C:2]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:4]2[C:3]=1[CH2:14][CH2:15][NH:16][C:5]2=[O:6] |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
66.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)OCC)C(=CC1)Cl)CC#N
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Name
Quantity
166 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
STIRRING
Type
STIRRING
Details
The solids in the filter cake were stirred in ethyl acetate (600 mL)
FILTRATION
Type
FILTRATION
Details
filtered again
ADDITION
Type
ADDITION
Details
The combined filtrates were added to the original filtrate residue
WASH
Type
WASH
Details
this organic solution washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2CCNC(C2=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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